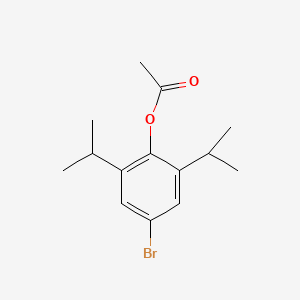

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one, commonly referred to as DPBH, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound derived from benzisoxazole, a class of compounds which is known for its potential therapeutic and pharmacological applications. DPBH has been studied extensively for its potential in the development of new drugs, as well as its potential in the treatment of various diseases.

Scientific Research Applications

Chemical Reactivity and Structure Analysis

- Chemical Reactivity and Molecular Structure : A study on similar compounds, such as 2,3-dihydro-6,6-diphenylimidazo-[2,1-b]-thiazol-5(6H)-one, reveals insights into the molecular structures and chemical reactivity. Intramolecular N,S--dialkylation processes and planar geometry of fused heterocyclic rings are significant (Karolak-Wojciechowska et al., 1985).

Synthesis Methods

- Synthesis Techniques : Research on 1,2-Benzisothiazol-3(2H)-ones, closely related to the chemical , details synthesis methods like cyclization reactions of acyl azide at low temperatures (Chiyoda et al., 2000).

- Condensing Agent Applications : N,N′-Carbonyldi[1,2-benzisoxazol-3(2H)-one] is used as a condensing agent for synthesizing amides, esters, and dipeptides. This showcases the versatility of similar compounds in chemical synthesis (Ueda et al., 1983).

Crystal Structure Studies

- Crystal Structure Analysis : The study of triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides provides insights into crystal structures, relevant to the understanding of similar benzisoxazole compounds (Ng et al., 1992).

Theoretical Studies

- Theoretical Investigations : Density functional theory (DFT) calculations on isomers of similar compounds help understand the effect of structural modifications on electronic properties. This can be applied to study the chemical (Jalbout et al., 2008).

Synthesis Improvements

- Improved Synthesis Methods : Research demonstrates advancements in the synthesis of 1,2-benzisoxazoles, offering potential pathways for the efficient creation of related compounds (Spiteri et al., 2010).

Photochemical Studies

- Photochemistry Insights : Studies on the photochemistry of similar compounds like 2,4-Diphenylisoxazol-5(2H)-one provide evidence for singlet and triplet pathways, crucial for understanding the photochemical behaviors of related benzisoxazoles (Ang & Prager, 1998).

Advanced Synthetic Applications

- Complex Synthesis Processes : One-pot synthesis techniques, as seen in the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, illustrate advanced methods applicable to similar benzisoxazole compounds (Sun et al., 2014).

properties

IUPAC Name |

2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-16-12-7-13-17-18(16)19(14-8-3-1-4-9-14)20(22-17)15-10-5-2-6-11-15/h1-6,8-11,17-19H,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMYEBTZKSRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

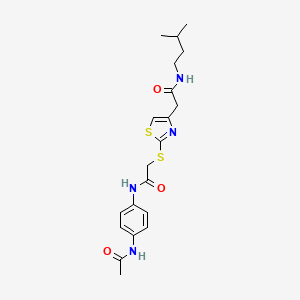

![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)

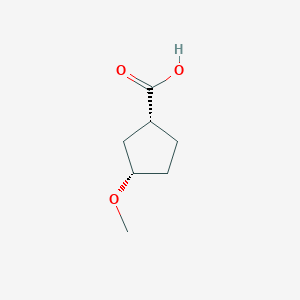

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)

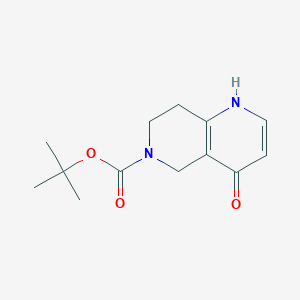

![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)

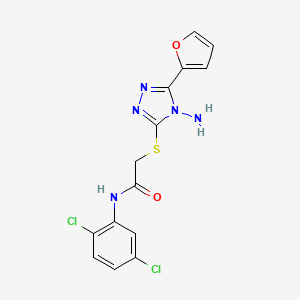

![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)